Broad Amine Complexation Range: BNDA vs. BINOL
BNDA forms crystalline salt complexes with a wide range of amines, including acyclic and cyclic amines, whereas BINOL exhibits severely limited complexation behavior under identical conditions. This broad amine-scope enables BNDA to serve as a versatile chiral host for resolution of amine-containing racemates, a capability not replicable with BINOL [1].
| Evidence Dimension | Number of amine complexes formed |
|---|---|
| Target Compound Data | 7 complexes (3 with acyclic amines, 2 with cyclic amines, 2 with racemic amines) |
| Comparator Or Baseline | BINOL: 2 complexes (cyclohexylamine and dicyclohexylamine only) |
| Quantified Difference | 3.5-fold increase in successful complexation events |
| Conditions | Methanol co-solvent; amines tested: diethylamine, di-n-butylamine, cyclohexylamine, dicyclohexylamine, sec-butylamine; crystals grown and characterized by single-crystal X-ray diffraction |
Why This Matters
For labs screening chiral hosts for amine resolution, BNDA provides a substantially higher probability of successful complexation and a broader substrate scope, reducing the need for custom host synthesis.
- [1] Kabwit RY. Structure and reactivity of selected binaphthyl derivatives [M.Tech. thesis]. Cape Peninsula University of Technology; 2013. Available from: http://search.ndltd.org/show.php?id=oai:union.ndltd.org:netd.ac.za/oai:union.ndltd.org:cput/oai:localhost:20.500.11838/729 View Source
